molecular formula C17H18BrN3OS B15120055 2-{[(4-bromophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

2-{[(4-bromophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B15120055
M. Wt: 392.3 g/mol
InChI Key: GXMAJOPZOFYXMU-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a synthetic organic compound with a complex structure This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and a pyrrolopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrrolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidinone core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated phenyl derivative and a suitable catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, where a thiol reagent reacts with the intermediate compound.

    Final Modifications: Additional steps may include methylation and propylation to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These studies include investigations into their interactions with biological macromolecules and their effects on cellular processes.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. Research focuses on their ability to interact with specific molecular targets, such as enzymes or receptors, which may lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
  • 2-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
  • 2-{[(4-methylphenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of 2-{[(4-bromophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with other halogen or alkyl substituents.

Properties

Molecular Formula

C17H18BrN3OS

Molecular Weight

392.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-6-methyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H18BrN3OS/c1-3-8-21-16(22)15-14(9-11(2)19-15)20-17(21)23-10-12-4-6-13(18)7-5-12/h4-7,9,19H,3,8,10H2,1-2H3

InChI Key

GXMAJOPZOFYXMU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(N2)C)N=C1SCC3=CC=C(C=C3)Br

Origin of Product

United States

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